molecular formula C17H20N2O6 B554323 Z-Val-OSu CAS No. 3496-11-5

Z-Val-OSu

Cat. No.: B554323
CAS No.: 3496-11-5
M. Wt: 348.3 g/mol
InChI Key: MFAOBGXYLNLLJE-UHFFFAOYSA-N
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Description

Z-Val-OSu, also known as N-Benzyloxycarbonyl-L-valine N-succinimidyl ester, is a derivative of the amino acid valine. It is widely used in peptide synthesis due to its ability to form stable amide bonds. This compound is particularly valuable in the pharmaceutical and food industries for its role in modifying proteins and peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Val-OSu is synthesized from L-Valine through a series of chemical reactions. The process typically involves the protection of the amino group of L-Valine with a benzyloxycarbonyl (Z) group, followed by the activation of the carboxyl group with N-hydroxysuccinimide (OSu). The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with strict control over reaction parameters such as temperature, pH, and solvent composition. The final product is typically obtained as a white to off-white powder, which is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Z-Val-OSu undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound are typically peptides or modified amino acids, depending on the specific nucleophile used .

Scientific Research Applications

Z-Val-OSu has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Val-OSu involves the activation of the carboxyl group of valine, making it more reactive towards nucleophiles. The succinimidyl ester group facilitates the formation of stable amide bonds with amines, which is crucial in peptide synthesis. The molecular targets and pathways involved include the formation of peptide bonds and the modification of protein structures .

Comparison with Similar Compounds

Z-Val-OSu is unique in its ability to form stable amide bonds efficiently, making it a preferred reagent in peptide synthesis. Similar compounds include:

Compared to these compounds, this compound offers a balance of stability and reactivity, making it highly effective for a wide range of applications in peptide and protein chemistry .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-11(2)15(16(22)25-19-13(20)8-9-14(19)21)18-17(23)24-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAOBGXYLNLLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3496-11-5
Record name N-Benzyloxycarbonyl-L-valine N-hydroxysuccinimide ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003496115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC322480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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